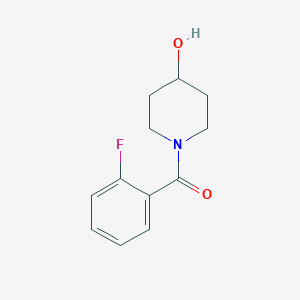

(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone

Description

(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone is a fluorinated aryl piperidine derivative with a hydroxyl group at the 4-position of the piperidine ring. This structural motif is significant in medicinal chemistry due to the pharmacophoric roles of both the fluorophenyl group (enhancing bioavailability and metabolic stability) and the hydroxypiperidine moiety (contributing to hydrogen bonding and solubility).

Properties

IUPAC Name |

(2-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXSCKZCQOUNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601938 | |

| Record name | (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082804-68-9 | |

| Record name | (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 4-hydroxy-piperidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Types of Reactions:

Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.

Reduction: The carbonyl group in the compound can be reduced to form an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted phenyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

Material Science: It can be incorporated into polymers to enhance their properties.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Industry:

Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorinated phenyl ring and the hydroxyl group in the piperidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Core Structural Variations

The table below compares key structural features of (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone with similar compounds:

| Compound Name | Aryl Group Substitution | Piperidine/Piperazine Modification | Key Functional Groups | Reference |

|---|---|---|---|---|

| This compound | 2-Fluorophenyl | 4-Hydroxypiperidine | Hydroxyl, Ketone | Target |

| (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone | 4-Chlorophenyl | 4-Hydroxypiperidine | Hydroxyl, Ketone | |

| (2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone | 2-Fluorophenyl | 1-Methylpiperidine | Methyl, Ketone | |

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 2-Fluorophenyl | Piperazine (N-substituted) | Chlorophenyl, Ketone | |

| (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone | 5-Fluoropyridin-3-yl | 4-Hydroxypiperidine | Hydroxyl, Pyridine, Ketone |

Key Observations :

- The 4-hydroxypiperidine group in the target compound and its chlorophenyl analog () enables hydrogen bonding, which may enhance solubility and target binding compared to non-hydroxylated analogs (e.g., 1-methylpiperidine in ).

- Piperazine-based analogs () introduce additional nitrogen atoms, increasing hydrogen bond acceptor capacity and altering pharmacokinetic profiles.

Analysis :

- 4-fluorophenyl) may influence reactivity .

- Lower yields in (40%) highlight challenges with complex substituents (e.g., fluorophenoxyethylamine).

Physicochemical Parameters

Available data for selected analogs:

| Compound | logP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Reference |

|---|---|---|---|---|

| 4-(3-Chlorophenyl)piperazin-1-ylmethanone | 3.45 | 318.78 | 20.15 | |

| (5-Fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone | N/A | 224.23 | N/A |

Insights :

- The piperazine derivative () has higher lipophilicity (logP = 3.45) compared to hydroxypiperidine analogs, which likely exhibit lower logP due to the hydroxyl group’s polarity.

Crystallographic and Stability Considerations

The chlorophenyl-hydroxypiperidine analog () forms O–H⋯O hydrogen-bonded chains along the c-axis, stabilizing the crystal lattice. The dihedral angle between the aryl and piperidine rings (51.6° vs. 89.5°) suggests conformational flexibility, which could influence binding to biological targets. Comparable stability is expected for the target compound due to structural similarity.

Biological Activity

(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone, also known by its chemical structure C12H14FNO2 and CAS number 1082804-68-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14FNO2 |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 1082804-68-9 |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR5.

Target Receptors

- mGluR5 : This receptor is implicated in various central nervous system (CNS) disorders, including anxiety and schizophrenia. Compounds that modulate mGluR5 can potentially offer therapeutic benefits for these conditions.

Mode of Action

- The compound acts as a positive allosteric modulator (PAM) of mGluR5, enhancing the receptor's response to glutamate without directly activating the receptor itself. This mechanism allows for a more nuanced modulation of neurotransmission, which could lead to fewer side effects compared to traditional agonists .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anxiolytic Activity : Studies demonstrate that compounds similar to this compound show promise in reducing anxiety-like behaviors in rodent models .

- Antipsychotic Potential : The modulation of mGluR5 has been linked to antipsychotic effects, suggesting that this compound could be beneficial in treating psychotic disorders .

- Cognitive Enhancement : By enhancing mGluR5 activity, there is potential for cognitive improvement, which is critical in conditions like schizophrenia and Alzheimer’s disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

- Study on mGluR5 Modulators : A study focused on the discovery of novel allosteric modulators for mGluR5 highlighted the diverse chemical scaffolds that can enhance receptor activity. Compounds structurally similar to this compound were found to effectively reverse amphetamine-induced hyperlocomotion in rodents, supporting their potential as antipsychotic agents .

- Comparative Analysis : Research comparing various mGluR5 PAMs demonstrated that modifications in chemical structure significantly affect biological activity and receptor selectivity. The presence of the fluorine atom in this compound enhances its binding affinity and selectivity for mGluR5 compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.